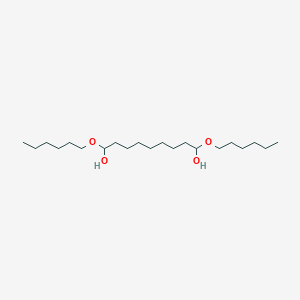
CID 57354616
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium (1-methylethyl)naphthalenesulfonate: is a chemical compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. Calcium (1-methylethyl)naphthalenesulfonate is primarily used as a superplasticizer in concrete, enhancing its properties by improving workability and reducing water content while maintaining consistency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of calcium (1-methylethyl)naphthalenesulfonate typically involves the condensation of naphthalenesulfonic acid with formaldehyde. This reaction is followed by neutralization with calcium hydroxide to form the calcium salt . The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: : Industrial production of calcium (1-methylethyl)naphthalenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of reactors for the condensation reaction and subsequent neutralization. The final product is then purified and dried to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: : Calcium (1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various alkylated naphthalenesulfonates .
Applications De Recherche Scientifique
Chemistry: : In chemistry, calcium (1-methylethyl)naphthalenesulfonate is used as a superplasticizer to enhance the properties of concrete. It improves the workability and strength of concrete by reducing the water-cement ratio .
Biology and Medicine: For instance, its ability to interact with biological molecules is being studied for potential drug delivery systems .
Industry: : In the industrial sector, calcium (1-methylethyl)naphthalenesulfonate is used in the production of high-strength concrete for construction projects. Its superplasticizing properties make it an essential component in modern construction materials .
Mécanisme D'action
The mechanism of action of calcium (1-methylethyl)naphthalenesulfonate involves its interaction with calcium ions and naphthalenesulfonate groups. These interactions enhance the dispersion of cement particles in concrete, leading to improved workability and strength. The compound acts as a dispersing agent, reducing the surface tension and allowing for better mixing and setting of concrete .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include sodium naphthalenesulfonate and other alkylnaphthalenesulfonates. These compounds also serve as superplasticizers in concrete but differ in their specific properties and applications .
Uniqueness: : Calcium (1-methylethyl)naphthalenesulfonate is unique due to its specific calcium salt form, which provides distinct advantages in terms of setting time and water solubility compared to its sodium counterpart. This makes it particularly suitable for projects requiring precise control over concrete properties .
Conclusion
Calcium (1-methylethyl)naphthalenesulfonate is a versatile compound with significant applications in the construction industry. Its unique properties as a superplasticizer make it an essential component in modern concrete formulations. Ongoing research continues to explore its potential in other fields, highlighting its importance in both industrial and scientific contexts.
Propriétés
Formule moléculaire |
C13H14CaO3S |
|---|---|
Poids moléculaire |
290.39 g/mol |
InChI |
InChI=1S/C13H14O3S.Ca/c1-10(2)16-17(14,15)13-9-5-7-11-6-3-4-8-12(11)13;/h3-10H,1-2H3; |
Clé InChI |
YGWZVWFZDCPHCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21.[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)







![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)


